![molecular formula C16H17N7O2 B2796384 1-methyl-4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 869073-16-5](/img/structure/B2796384.png)
1-methyl-4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-methyl-4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine” is a complex organic molecule that contains several functional groups, including a pyrazolo[3,4-d]pyrimidine ring, a piperazine ring, and a nitrophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-d]pyrimidine and piperazine rings suggests that the compound may have a complex, three-dimensional structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. The presence of the nitrophenyl group suggests that it might undergo reactions typical of nitro compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Applications De Recherche Scientifique
Synthesis and Heterocyclic Derivatives
1-Methyl-4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine serves as a versatile precursor in the synthesis of a wide array of heterocyclic compounds. These compounds exhibit significant biological activities and are of interest in the development of pharmaceuticals and agrochemicals. For instance, novel N-cycloalkanes, morpholine, piperazines, pyrazole, pyrimidine, and benzimidazolo[1,2-a]pyrimidine derivatives have been synthesized through intramolecular cyclization, demonstrating the chemical versatility and potential for generating biologically active molecules from this pyrazolopyrimidine base structure (Ho & Suen, 2013).
Anticancer and Antimicrobial Activities
The structural framework of this compound has been explored for its potential anticancer and antimicrobial properties. Synthesized derivatives have been evaluated for their activity against various cancer cell lines and microbial strains, indicating the importance of this scaffold in the development of new therapeutic agents. For example, certain pyrazolo[3,4-d]pyrimidin-4-one derivatives were found to exhibit potent anticancer activity against the MCF-7 human breast adenocarcinoma cell line, highlighting their potential as leads in cancer therapy (Abdellatif et al., 2014).
Antiviral Evaluation
Derivatives of this compound have been synthesized and tested for their antiviral efficacy. Specific compounds have been assessed for their activity against the Herpes Simplex Virus, showcasing the potential of this chemical framework in contributing to the development of novel antiviral agents (Shamroukh et al., 2007).
Enterovirus Inhibition
Research has demonstrated that pyrazolo[3,4-d]pyrimidines exhibit specific activity against human enteroviruses, including coxsackieviruses, at nanomolar concentrations. This discovery underlines the potential of derivatives for the treatment of diseases caused by enteroviruses, offering a promising avenue for therapeutic development (Chern et al., 2004).
Mécanisme D'action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
It’s worth noting that related compounds have shown inhibitory activity against cdk2/cyclin a2 . This suggests that the compound might interact with its targets, leading to alterations in cell cycle progression and potentially inducing apoptosis .
Biochemical Pathways
Given the potential cdk2 inhibition, it’s plausible that the compound could affect cell cycle regulation pathways, leading to downstream effects on cell proliferation and survival .
Pharmacokinetics
Similar compounds have been synthesized and tested for their in-vitro anticancer activity , suggesting that they may have suitable bioavailability for cellular uptake and interaction with their targets.
Result of Action
Related compounds have shown significant cytotoxic activities against various cancer cell lines . This suggests that the compound could potentially induce cell death in cancer cells.
Safety and Hazards
Orientations Futures
The future directions for research on this compound could include further studies to fully understand its properties, potential uses, and safety considerations. This could involve laboratory experiments, computational modeling, and possibly clinical trials if the compound is intended to be a pharmaceutical drug .
Propriétés
IUPAC Name |
1-methyl-4-[4-(4-nitrophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2/c1-20-15-14(10-19-20)16(18-11-17-15)22-8-6-21(7-9-22)12-2-4-13(5-3-12)23(24)25/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOERFKZYVYJOSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

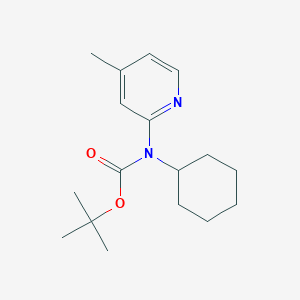

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide](/img/structure/B2796304.png)

![Tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate](/img/structure/B2796307.png)
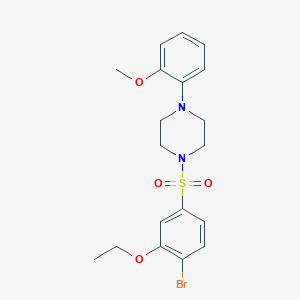
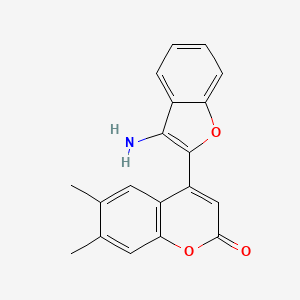
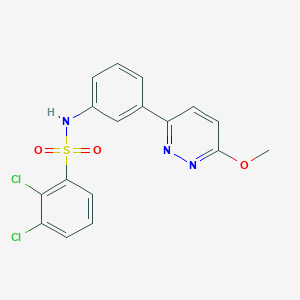
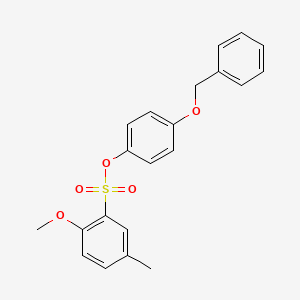
![3,4-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2796318.png)
![(2-Amino-1-(4-(p-tolyl)thiazol-2-yl)indolizin-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2796319.png)
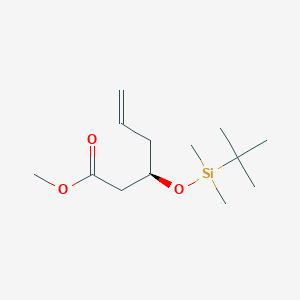
![5-[(3,4-Dichlorophenyl)amino]-5-oxopentanoic acid](/img/structure/B2796322.png)
